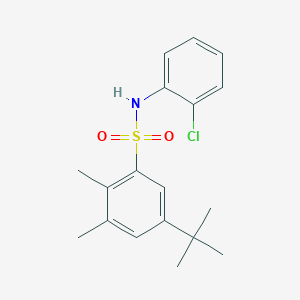![molecular formula C8H7Cl2NO4S B281209 {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid, also known as DCSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCSA is a sulfonamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. It inhibits COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid also inhibits histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid also reduces the activity of COX-2, which leads to a decrease in the production of prostaglandins. In addition, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid induces cell cycle arrest and apoptosis in cancer cells, which contributes to its antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its biological activities, which makes it a promising candidate for further research. However, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has not been extensively studied for its potential side effects, which may limit its clinical applications.
Orientations Futures
There are several future directions for research on {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on studying the potential side effects of {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid to determine its safety for clinical use. Additionally, further research could investigate the potential therapeutic applications of {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid in other diseases, such as autoimmune disorders and neurodegenerative diseases. Overall, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid is a promising compound that has the potential to be developed into a novel therapeutic agent.
Méthodes De Synthèse
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid can be synthesized through a multistep reaction involving the condensation of 2,5-dichlorobenzene sulfonamide with glycine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting product is then purified through recrystallization to obtain {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid in its pure form.
Applications De Recherche Scientifique
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has also been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C8H7Cl2NO4S |
|---|---|
Poids moléculaire |
284.12 g/mol |
Nom IUPAC |
2-[(2,5-dichlorophenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-5-1-2-6(10)7(3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
Clé InChI |
KWLHYAFWMJMACG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC(=O)O)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)


![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)

![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)